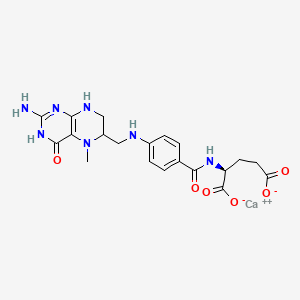

(rac)-Calcium N5-methyltetrahydrofolate-d3

Description

Properties

CAS No. |

26560-38-3 |

|---|---|

Molecular Formula |

C20H23CaN7O6 |

Molecular Weight |

497.5 g/mol |

IUPAC Name |

calcium (2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12?,13-;/m0./s1 |

InChI Key |

VWBBRFHSPXRJQD-ZEDZUCNESA-L |

Canonical SMILES |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Calcium methyltetrahydrofolate; NSC 173328; NSC-173328; NSC173328; |

Origin of Product |

United States |

Foundational & Exploratory

Metabolic Pathways and Analytical Profiling of Deuterated 5-Methyltetrahydrofolate in Humans

This guide details the metabolic pathways, pharmacokinetics, and analytical profiling of deuterated 5-methyltetrahydrofolate (5-MTHF) in humans. It addresses the distinct fates of the pteroyl backbone versus the methyl group and provides a validated LC-MS/MS workflow for tracking these isotopomers.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Pharmacokineticists, and Analytical Scientists

Executive Summary

5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate in human circulation.[1][2] Unlike synthetic folic acid (FA), which requires enzymatic reduction by dihydrofolate reductase (DHFR), 5-MTHF enters the one-carbon metabolic cycle directly. The use of deuterated 5-MTHF (e.g.,

This guide delineates the divergent metabolic fates of these isotopomers: the pteroyl backbone tracks absorption, tissue retention, and catabolism, while the methyl label traces remethylation pathways (methionine cycle). It concludes with a self-validating LC-MS/MS protocol for precise quantitation in human plasma.

Chemical Identity and Labeling Strategy

The metabolic interpretation of "deuterated 5-MTHF" depends entirely on the position of the isotopic label.

| Label Position | Isotopomer Example | Metabolic Utility | Key Constraint |

| Methyl Group ( | Flux Analysis: Traces the transfer of one-carbon units to Homocysteine (Hcy) to form Methionine. | Label is lost from the folate backbone upon reaction with Methionine Synthase (MS). | |

| Benzoyl Ring | Pharmacokinetics (PK): Traces the absorption, distribution, and excretion of the folate carrier molecule. | Biologically stable; label remains attached to the backbone until catabolic cleavage. | |

| Glutamate Tail | Quantification (IS): Primarily used as an Internal Standard for LC-MS/MS. | Label is lost during MS/MS fragmentation if the transition monitors the loss of the glutamate moiety. |

Critical Insight: For metabolic tracer studies in humans, backbone labeling (Benzoyl ring) is preferred for PK analysis because it avoids "metabolic switching" where the label is transferred to the methionine pool.

Metabolic Pathways: The Divergent Fates

Upon ingestion, deuterated 5-MTHF follows a specific sequence of transport and intracellular metabolism.

Absorption and Transport

-

Intestinal Uptake: 5-MTHF is absorbed in the proximal jejunum via the Proton-Coupled Folate Transporter (PCFT) . Unlike folic acid, it does not require reduction or methylation in the enterocyte.

-

Circulation: It circulates bound to albumin or high-affinity Folate Binding Proteins (FBP).

-

Cellular Entry: Uptake into peripheral tissues occurs via the Reduced Folate Carrier (RFC) or Folate Receptors (FR-

).

Intracellular Metabolism (The "Methyl Trap")

Once inside the cell, 5-MTHF sits at a metabolic branch point. It is a poor substrate for polyglutamylation (retention) and must first be demethylated.

-

Pathway A: Remethylation (The Methyl Fate) The enzyme Methionine Synthase (MS) transfers the methyl group from 5-MTHF to Homocysteine, creating Methionine and Tetrahydrofolate (THF).

-

Tracer Consequence: If using

-methyl-5-MTHF, the deuterium label is transferred to Methionine (

-

-

Pathway B: Polyglutamylation (The Backbone Fate) The resulting THF is a substrate for Folylpolyglutamate Synthetase (FPGS) , which adds glutamate residues. This "traps" the folate inside the cell.

-

Tracer Consequence: If using

-benzoyl-5-MTHF, the label remains on the THF polyglutamate, allowing measurement of long-term tissue retention (e.g., in RBCs).

-

Catabolism and Excretion

Excess intracellular folate is degraded. The C9-N10 bond is cleaved, producing p-aminobenzoylglutamate (pABG) and a pterin moiety.

-

Urinary Marker: Acetylated pABG (apABG) is the major urinary catabolite.

-

Tracer Consequence: Backbone labels on the benzoyl ring will appear in urine as deuterated apABG, providing a measure of total body folate turnover.

Visualization: Differential Metabolic Fates

The following diagram illustrates how the position of the deuterium label dictates the metabolic pathway tracked.[3]

Figure 1: Differential metabolic fate of the 5-MTHF molecule. The red path indicates the transfer of the methyl group (and any label attached to it) to the methionine cycle. The green path indicates the retention of the pteroyl backbone.

Experimental Workflow: LC-MS/MS Quantitation

To accurately measure deuterated 5-MTHF in human plasma without artifactual oxidation, a rigorous "Stable Isotope Dilution Assay" (SIDA) protocol is required.

Sample Preparation (The "Self-Validating" Step)

Folate is highly susceptible to oxidation. The protocol must include an antioxidant buffer immediately upon sample collection.

-

Antioxidant Buffer: 1% Ascorbic Acid + 0.1% Dithiothreitol (DTT) in water (pH 4.0).

-

Extraction: Solid Phase Extraction (SPE) using Strong Anion Exchange (SAX) or Phenyl cartridges to remove salts and proteins.

LC-MS/MS Method Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or equivalent). Ionization: Electrospray Ionization (ESI) Positive Mode.[4][5] Column: Phenyl-Hexyl or C18 (2.1 x 100 mm, 1.7 µm).

MRM Transitions (Critical for Specificity): The choice of transition determines whether you detect the label.

-

Fragment Logic: The primary fragment (m/z ~313) results from the loss of the glutamate moiety (approx 147 Da) or cleavage of the pABG-glutamate bond.

-

Note: If the label is on the glutamate, it is lost in the transition to m/z 313. Therefore, glutamate-labeled IS must use a different transition or the parent ion shift must be sufficient to resolve it.

-

Standard Approach: Monitor the transition to the pterin-pABG core.

-

| Analyte | Precursor (m/z) | Product (m/z) | Label Location | Notes |

| Endogenous 5-MTHF | 460.2 | 313.2 | None | Loss of Glutamate |

| Tracer ( | 463.2 | 316.2 | Methyl ( | Label retained in fragment |

| Tracer ( | 464.2 | 317.2 | Benzoyl Ring | Label retained in fragment |

| Internal Std ( | 465.2 | 313.2 | Glutamate | Label LOST in fragment |

Self-Validation Check: For the Internal Standard (

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for the extraction and quantification of 5-MTHF isotopomers.

Data Interpretation & Kinetic Modeling

When analyzing the data, apply compartmental modeling to determine fractional absorption and turnover.

-

Bioavailability Calculation:

Using deuterated 5-MTHF allows for simultaneous administration of an IV tracer (e.g., -

Kinetic Isotope Effect (KIE): Be aware that C-D bonds are stronger than C-H bonds. While generally negligible for the large 5-MTHF molecule, primary KIEs can occur at the methyl transfer step (Methionine Synthase).

-

Recommendation: For pure PK studies (absorption/elimination), use Benzoyl-labeled isotopomers to avoid KIE influence on the metabolic rate of the methyl group.

-

References

-

Pfeiffer, C. M., et al. (2004). "Determination of 5-methyltetrahydrofolate in human plasma by stable isotope dilution LC-MS/MS." Clinical Chemistry.

-

Stover, P. J. (2009). "One-carbon metabolism-genome interactions in folate-associated pathologies." Journal of Nutrition.[6]

-

Gregory, J. F., et al. (2000). "Priming with folic acid increases the kinetics of 5-methyltetrahydrofolate absorption in humans." American Journal of Clinical Nutrition.

-

Bailey, L. B., & Gregory, J. F. (1999). "Polymorphisms of methylenetetrahydrofolate reductase and other enzymes: metabolic significance, risks and impact on folate requirement." Journal of Nutrition.[6]

-

Kirsch, S. H., et al. (2012). "Quantification of all bioactive folate species in human serum by LC-MS/MS." Analytical and Bioanalytical Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. – PHARMARTE SRL – Azienda Farmaceutica [pharmarte.com]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study | Food & Nutrition Research [foodandnutritionresearch.net]

Methodological & Application

Application Note: Sample Preparation Strategies for Folate Analysis in Red Blood Cells vs. Serum

Abstract

Folate analysis is bifurcated by clinical intent: Serum folate reflects recent dietary intake (short-term status), while Red Blood Cell (RBC) folate serves as a surrogate for tissue stores (long-term status, ~120 days). This distinction dictates the sample preparation strategy. While serum preparation focuses on oxidative stabilization, RBC preparation requires a complex lysis and deconjugation workflow to convert intracellular polyglutamates into measurable monoglutamates. This guide details the "Whole Blood Lysate" approach, the current gold standard for high-throughput clinical research (e.g., CDC NHANES), minimizing the variability seen in traditional "washed RBC" methods.

The Biological Context: Why Matrix Matters

To design a valid protocol, one must understand the analyte's state in each matrix.

-

Serum/Plasma: Folate exists primarily as 5-methyltetrahydrofolate (5-MTHF) in the monoglutamate form. It is biologically active but chemically labile, prone to oxidative degradation into p-aminobenzoylglutamate (pABG) if not protected.

-

Red Blood Cells (Erythrocytes): Folate is trapped intracellularly to support erythropoiesis. To prevent leakage, the cell adds glutamate residues (polyglutamation), creating chains (n=5-8) that cannot cross the cell membrane.

Diagram 1: The Folate Matrix Dichotomy

The following diagram illustrates the structural difference necessitating distinct workflows.

Caption: Structural differences between serum monoglutamates and RBC polyglutamates dictating sample prep.

Pre-Analytical Considerations & Stability

Folate is light-sensitive and oxidation-prone. Adherence to these pre-analytical rules is mandatory for data integrity.

| Parameter | Serum Protocol | RBC (Whole Blood) Protocol |

| Collection Tube | Serum Separator (SST) or Red Top. | EDTA (Lavender) or Heparin (Green). |

| Light Protection | Critical. Use amber tubes or wrap in foil immediately. | Critical. Hemoglobin offers slight protection, but amber tubes are required. |

| Processing Window | Spin and separate within < 2 hours. | Dilute to lysate within 24 hours (if refrigerated). |

| Stabilizer | Ascorbic Acid (0.5% w/v) added to serum. | Ascorbic Acid (1.0% w/v) used as lysis buffer.[2][3][4][5] |

| Storage | -70°C (Stable >1 year).[2][4] -20°C is inferior. | -70°C as lysate.[4] Do not freeze whole blood before lysis (causes uneven lysis). |

Detailed Protocols

Protocol A: Serum Sample Preparation

Target: 5-MTHF and Folic Acid (Unmetabolized)

Reagents:

-

Stabilizer: 1% (w/v) Ascorbic Acid (Freshly prepared).[5][6]

-

Precipitant: Acetonitrile containing 0.1% Formic Acid + Internal Standards (e.g.,

-5-MTHF).

Workflow:

-

Thaw: Thaw serum samples in the dark at room temperature or 4°C.

-

Stabilize: Add 10 µL of 1% Ascorbic Acid per 100 µL of serum immediately upon thawing if not added at collection.

-

Protein Precipitation:

-

Aliquot 150 µL Serum into a 96-well plate.

-

Add 450 µL Precipitant (3:1 ratio).

-

-

Agitation: Vortex for 2 minutes @ 1200 rpm.

-

Separation: Centrifuge at 4,000 x g for 15 minutes at 4°C.

-

Transfer: Transfer supernatant to a clean plate.

-

Evaporation (Optional): If sensitivity is low, evaporate under Nitrogen and reconstitute in mobile phase. For modern LC-MS/MS, direct injection of supernatant is often sufficient.

Protocol B: RBC Folate (Whole Blood Lysate Method)

Target: Total Folate (Sum of vitamers after deconjugation)

Scientific Rationale: This method relies on endogenous plasma conjugase (present in the whole blood) to deconjugate the RBC polyglutamates. We dilute whole blood 1:11 into Ascorbic Acid.[4] The hypotonic shock lyses the RBCs, and the subsequent incubation allows the plasma enzymes to strip the glutamate tails.

Reagents:

-

Lysis Buffer: 1.0% Ascorbic Acid in HPLC-grade water (pH ~4.0–4.5). Prepare fresh.

-

Deconjugation Buffer (Optional): If using washed RBCs (not recommended for high throughput), you must add exogenous GGH (e.g., from rat serum or chicken pancreas).

Workflow:

-

Hematocrit (Hct) Measurement:

-

CRITICAL: Measure Hct on the fresh Whole Blood (WB) sample before any dilution. This is required for the final calculation.

-

-

Lysis (The 1:11 Dilution):

-

Pipette 100 µL of well-mixed Whole Blood.

-

Add to 1.0 mL of 1% Ascorbic Acid (Lysis Buffer).

-

Vortex vigorously until the solution is clear (complete lysis).

-

Pause Point: This "WB Lysate" can be frozen at -70°C for >2 years.[2]

-

-

Deconjugation (Incubation):

-

Thaw WB Lysate (if frozen).

-

Incubate at 37°C for 4 hours .

-

Mechanism: Endogenous plasma GGH hydrolyzes polyglutamates to monoglutamates.

-

Note: The pH of the lysate (buffered by blood proteins and ascorbic acid) generally settles near pH 4.7–5.0, optimal for GGH activity.

-

-

Protein Precipitation:

-

Aliquot 150 µL of Incubated Lysate.

-

Add 450 µL Acetonitrile (with Internal Standards).

-

Vortex and Centrifuge (same as Serum).

-

-

Analysis: Inject supernatant into LC-MS/MS.

Experimental Workflow Diagram

This Graphviz diagram visualizes the critical divergence in processing between Serum and RBCs.

Caption: Parallel workflows for Serum (blue) and RBC (red) folate analysis.

The Critical Calculation: Hematocrit Correction

Directly measuring RBC folate is difficult because "pure" RBCs are hard to isolate without trapping plasma. The Whole Blood Lysate method measures the folate in the entire mixture (RBCs + Plasma) and mathematically subtracts the plasma contribution.

The Formula:

Where:

-

: Concentration of folate in Whole Blood (Calculated from Lysate concentration

- : Concentration of folate in Serum (measured separately).

- : Hematocrit (expressed as a decimal, e.g., 0.45).

Example:

-

Lysate Conc = 40 nmol/L

-

Serum Conc = 20 nmol/L.

-

Hct = 0.45.

- nmol/L.

Method Comparison: Selecting the Right Tool

| Feature | LC-MS/MS (Recommended) | Microbiological Assay (MA) | Binding Assay (CPB) |

| Specificity | High. Distinguishes 5-MTHF, Folic Acid, and MeFox (oxidation product). | Low. Responds to all biologically active folates equally. | Variable. Affinity varies by vitamer; prone to matrix interference. |

| Deconjugation | Required. Must convert to monoglutamates. | Partial. Bacteria can utilize short-chain polyglutamates (n<3). | Required. |

| Throughput | High (96-well SPE). | Low to Medium (48h incubation). | High (Automated analyzers). |

| Standardization | Traceable to NIST SRM. | Historical "Gold Standard" but hard to standardize. | Often biased compared to MA/LC-MS. |

References

-

CDC Laboratory Procedure Manual. Folate Forms - Total & Individual – Washed RBCs & Whole Blood Lysate. Method No: 4015.06. National Center for Environmental Health.[4] [Link]

-

World Health Organization (WHO). Guideline: Optimal serum and red blood cell folate concentrations in women of reproductive age for prevention of neural tube defects.[8][9][10][11] Geneva: World Health Organization; 2015.[10] [Link]

-

Pfeiffer CM, et al. The CDC's Second National Report on Biochemical Indicators of Diet and Nutrition. Clinical Chemistry.[3][4][5][10][12][13] [Link]

-

Fazili Z, et al. Erythrocyte folate extraction and quantitative determination by liquid chromatography-tandem mass spectrometry. [Link]

Sources

- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 2. Folate forms in red blood cell lysates and conventionally prepared whole blood lysates appear stable for up to 2 years at −70°C and show comparable concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wwwn.cdc.gov [wwwn.cdc.gov]

- 5. cdc.gov [cdc.gov]

- 6. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdc.gov [cdc.gov]

- 8. WHO Guideline: Optimal serum and red blood cell folate concentrations in women of reproductive age for prevention of neural tube defects | Department of Health Knowledge Hub [knowledgehub.health.gov.za]

- 9. Executive summary - Guideline: Optimal Serum and Red Blood Cell Folate Concentrations in Women of Reproductive Age for Prevention of Neural Tube Defects - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. communitymedicine4asses.wordpress.com [communitymedicine4asses.wordpress.com]

- 11. Optimal Serum and Red Blood Cell Folate Concentrations in Women of Reproductive Age for Prevention of Neural Tube Defects: World Health Organization Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Sensitivity in 5-MTHF LC-MS Assays

Welcome to the technical support center for 5-Methyltetrahydrofolate (5-MTHF) LC-MS assay troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving optimal sensitivity in the quantitative analysis of 5-MTHF. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design and troubleshooting efforts.

Frequently Asked Questions (FAQs)

FAQ 1: My 5-MTHF signal is extremely low or undetectable. Where do I start troubleshooting?

Low or no signal for 5-MTHF is a common issue, often stemming from the inherent instability of the analyte. The primary suspect is sample degradation during collection, processing, or storage.

Core Insight: 5-MTHF is highly susceptible to oxidation.[1] Protecting the analyte from the very first step is critical for a successful assay.

Troubleshooting Steps:

-

Assess Sample Handling and Stabilization:

-

Antioxidants are non-negotiable. Immediately upon collection, samples (plasma, serum, etc.) should be treated with antioxidants. Common choices include ascorbic acid, 2-mercaptoethanol, L-cysteine, or dithiothreitol (DTT).[2][3][4] For instance, a final concentration of 0.5-1% (w/v) ascorbic acid is often used.[5]

-

Control Temperature and Light Exposure: Samples should be processed on ice or at 4°C and protected from light to the greatest extent possible.[1][2] Long-term storage must be at -80°C.[4]

-

Evaluate Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can contribute to degradation. Aliquot samples after the initial processing if multiple analyses are anticipated.[4]

-

-

Verify Standard and Solution Integrity:

-

Freshly Prepare Standards: 5-MTHF stock and working solutions should be prepared fresh in a stabilized buffer.[2]

-

Confirm Standard Concentration: If possible, verify the concentration of your 5-MTHF stock solution spectrophotometrically.

-

The following flowchart outlines a decision-making process for initial troubleshooting of low 5-MTHF signal:

Caption: Initial troubleshooting workflow for low 5-MTHF signal.

FAQ 2: I'm observing inconsistent results and poor reproducibility. What could be the cause?

Inconsistent results often point to two main culprits: inefficient sample cleanup leading to matrix effects, or analyte degradation during the analytical run.

Core Insight: The biological matrix is complex and can interfere with the ionization of your target analyte, a phenomenon known as ion suppression.[6][7] Additionally, the stability of 5-MTHF in the autosampler can be a factor.

Troubleshooting Steps:

-

Evaluate Your Sample Preparation Method:

-

Protein Precipitation (PPT): While fast, PPT is often insufficient for removing phospholipids and other small molecules that cause significant ion suppression.[8]

-

Solid-Phase Extraction (SPE): SPE is generally more effective at cleaning up the sample and can be tailored to selectively retain 5-MTHF while washing away interfering matrix components.[8][9]

-

Liquid-Liquid Extraction (LLE): LLE can also be a good option for sample cleanup.[8]

-

-

Assess for Ion Suppression:

-

A post-column infusion experiment can help identify regions of ion suppression in your chromatogram. This involves teeing in a constant flow of 5-MTHF solution into the mobile phase after the analytical column and injecting a blank matrix extract. A dip in the baseline signal for 5-MTHF indicates co-eluting matrix components are suppressing its ionization.[8][10]

-

-

Check Autosampler Stability:

Protocol: Post-Column Infusion Experiment to Detect Ion Suppression

-

Setup:

-

Prepare a solution of 5-MTHF at a concentration that gives a stable and moderate signal on your mass spectrometer.

-

Use a syringe pump to deliver this solution at a low flow rate (e.g., 10 µL/min) to a T-junction placed between your LC column and the mass spectrometer's ion source.

-

Set up your LC-MS method as you would for your assay.

-

-

Execution:

-

Start the syringe pump and allow the 5-MTHF signal to stabilize.

-

Inject a blank matrix sample that has been through your extraction procedure.

-

Monitor the 5-MTHF signal throughout the chromatographic run.

-

-

Interpretation:

-

A stable baseline indicates no significant ion suppression.

-

A drop in the baseline at a specific retention time indicates the elution of matrix components that are suppressing the 5-MTHF signal.

-

The following diagram illustrates the setup for a post-column infusion experiment:

Caption: Post-column infusion experimental setup.

FAQ 3: My peak shape is poor (e.g., tailing, fronting, or broad). How can I improve it?

Poor peak shape can compromise both sensitivity and the accuracy of integration. This is typically a chromatographic issue.

Core Insight: The mobile phase composition, particularly its pH and the type of acid modifier, plays a significant role in the retention and peak shape of 5-MTHF.

Troubleshooting Steps:

-

Optimize Mobile Phase pH and Modifier:

-

The addition of an acid like formic acid or acetic acid to the mobile phase is common. A concentration of 0.1-0.6% formic acid can improve peak shape and ionization efficiency.[2]

-

Using a buffer, such as ammonium acetate or ammonium formate, can help stabilize the mobile phase pH and further improve peak symmetry.[2][3]

-

Be cautious with the source of your mobile phase additives. Formic acid from plastic containers can introduce contaminants that cause ion suppression. It's recommended to use formic acid from glass bottles and prepare mobile phases fresh daily.[11]

-

-

Evaluate the Analytical Column:

-

Ensure that the column is not overloaded.

-

If the column has been used for other assays, it might have a "memory effect." Dedicating a column specifically for your 5-MTHF analysis is good practice.[11]

-

Consider a different column chemistry if peak shape issues persist.

-

Table 1: Comparison of Mobile Phase Additives for 5-MTHF Analysis

| Mobile Phase Additive | Typical Concentration | Pros | Cons |

| Formic Acid | 0.1 - 0.6% | Good for positive mode ionization, improves peak shape.[2] | Can degrade in methanol, potential for ion suppression if from a plastic container.[11] |

| Acetic Acid | 0.1 - 1% | Can be a good alternative to formic acid, especially if issues with suppression are observed.[11] | May provide slightly lower ionization efficiency than formic acid for some compounds. |

| Ammonium Acetate | 1 - 10 mM | Buffers the mobile phase, improving peak shape and run-to-run consistency.[2][3] | Non-volatile, can build up in the ion source over time. |

| Ammonium Formate | 1 - 10 mM | Volatile buffer, less likely to contaminate the ion source than ammonium acetate.[5] |

FAQ 4: How can I maximize the sensitivity of my mass spectrometer for 5-MTHF?

Even with a clean sample and good chromatography, suboptimal mass spectrometer settings will limit your sensitivity.

Core Insight: The parameters of the electrospray ionization (ESI) source must be optimized to ensure efficient ionization of 5-MTHF.

Troubleshooting Steps:

-

Optimize ESI Source Parameters:

-

Infuse a standard solution of 5-MTHF directly into the mass spectrometer to optimize parameters without the complexity of the LC flow.

-

Key parameters to optimize include:

-

Capillary Voltage: Typically in the range of 3-4.5 kV for positive ion mode.[2]

-

Gas Temperatures (Drying and Sheath Gas): Higher temperatures can improve desolvation but excessive heat can degrade 5-MTHF. Typical ranges are 300-400°C.[2][12]

-

Gas Flow Rates (Nebulizer and Drying Gas): These parameters affect droplet formation and desolvation.[13][14]

-

Fragmentor Voltage/Collision Energy: These should be optimized to maximize the signal of your specific MRM transitions.

-

-

-

Select Appropriate MRM Transitions:

Table 2: Typical Starting ESI Parameters for 5-MTHF Analysis (Positive Mode)

| Parameter | Typical Starting Value | Rationale |

| Capillary Voltage | 4.0 kV | Creates the electrospray.[2] |

| Drying Gas Temperature | 350 °C | Aids in solvent evaporation from droplets.[2] |

| Drying Gas Flow | 10-12 L/min | Carries away evaporated solvent.[2] |

| Nebulizer Pressure | 35-45 psig | Assists in the formation of a fine spray.[2] |

| Fragmentor Voltage | 100-135 V | Affects the transmission of the precursor ion into the collision cell. |

| Collision Energy | Optimized per transition | The energy required to fragment the precursor ion into the desired product ion. |

Note: These are starting points. Optimal values will vary between different mass spectrometer models and should be determined empirically.

The Gold Standard: Stable Isotope-Labeled Internal Standards

For the most accurate and reproducible quantification of 5-MTHF, the use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C₅-5-MTHF, is highly recommended.[16][17][18]

Why is a SIL-IS so important?

-

Compensates for Analyte Loss: A SIL-IS has nearly identical chemical and physical properties to the native analyte. It will therefore be lost or degraded to the same extent during sample preparation and analysis.

-

Corrects for Matrix Effects: The SIL-IS will experience the same degree of ion suppression or enhancement as the analyte, allowing for an accurate correction of the signal.[8]

-

Improves Precision and Accuracy: By normalizing the analyte signal to the SIL-IS signal, run-to-run variability is significantly reduced.

By systematically addressing these common issues, from sample collection to data acquisition, you can significantly improve the sensitivity and robustness of your 5-MTHF LC-MS assays.

References

-

Pfeiffer, C. M., Zhang, M., & Fazili, Z. (2011). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitameters and one oxidation product. Analytical and Bioanalytical Chemistry, 400(5), 1237–1247. [Link]

-

Zhang, Y., et al. (2014). Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 98, 24-30. [Link]

-

Li, L., et al. (2021). HPLC-MS-Based Method for Determination of the D- and L- 5-Methyltetrahydrofolate Isomer Ratio in Dietary Supplements. Journal of AOAC INTERNATIONAL, 104(5), 1336-1344. [Link]

-

Fazili, Z., & Pfeiffer, C. M. (2017). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product. Analytical and Bioanalytical Chemistry, 409(11), 2935-2946. [Link]

-

Wang, S., et al. (2018). Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison. Molecules, 23(10), 2533. [Link]

-

Hann, C. L., et al. (2007). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. Clinical Chemistry, 53(4), 747-754. [Link]

-

Nelson, B. C., et al. (2003). Determination of 5-methyltetrahydrofolic acid and folic acid in citrus juices using stable isotope dilution-mass spectrometry. Journal of Agricultural and Food Chemistry, 51(5), 1293-1296. [Link]

-

Kownacki, P., et al. (2019). Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays. PLoS ONE, 14(2), e0212532. [Link]

-

Stachtea, X., et al. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. Metabolites, 11(7), 416. [Link]

-

Kownacki, P., et al. (2019). Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays. ResearchGate. [Link]

-

Zhang, Y., et al. (2014). Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in Human plasma by HPLC-MS/MS and its application to a pharmacokinetic study. ResearchGate. [Link]

-

Zhang, G., et al. (2024). Engineering Redox Cofactor Balance for Improved 5-Methyltetrahydrofolate Production in Escherichia coli. Journal of Agricultural and Food Chemistry. [Link]

-

Shimadzu Corporation. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. [Link]

-

Liu, X., et al. (2017). An LC-MS Chemical Derivatization Method for the Measurement of Five Different One-carbon States of Cellular Tetrahydrofolate. Analytical Chemistry, 89(17), 9422-9429. [Link]

-

Waters Corporation. (n.d.). Unexpected drop in sensitivity or low sensitivity for particular analytes. WKB230976. [Link]

-

de Andrade, K. Q., et al. (2017). DNA damage in the elderly is associated with 5-MTHF levels: a pro-oxidant activity. Redox Biology, 12, 91-98. [Link]

-

Finglas, P. M., et al. (2002). Determination of 5-methyltetrahydrofolate (13C-labeled and unlabeled) in human plasma and urine by combined liquid chromatography mass spectrometry. Analytical Biochemistry, 305(2), 235-242. [Link]

-

Kofel, V., et al. (2019). Design of Experiment Strategy for an Electrospray Ionization Optimization in Supercritical Fluid Chromatography–Mass Spectrometry Coupling. LCGC International, 32(10), 20-27. [Link]

-

Wikipedia. (n.d.). Ion suppression (mass spectrometry). [Link]

-

Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. [Link]

-

Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

-

Hsu, C., et al. (2022). Developing a Sensitive Platform to Measure 5-Methyltetrahydrofolate in Subjects with MTHFR and PON1 Gene Polymorphisms. International Journal of Molecular Sciences, 23(16), 9119. [Link]

-

Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

-

Van Eeckhaut, A., & Lanckmans, K. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International, 19(5), 268-275. [Link]

-

Turgeon, C. T., et al. (2016). Quantitation of 5-Methyltetrahydrofolate in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 175-182. [Link]

-

Giebułtowicz, J., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 26-33. [Link]

-

Lu, X., et al. (2022). Biosynthesis of L-5-methyltetrahydrofolate by genetically engineered Escherichia coli. Journal of the Science of Food and Agriculture, 102(11), 4566-4573. [Link]

-

Giraud, C., et al. (2004). 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism. Clinical Chemistry, 50(3), 577-585. [Link]

-

ResearchGate. (n.d.). LC-MS/MS analysis of 5-MTHF and isotope tracing of methyl transfer... [Link]

-

Wang, Y., et al. (2021). Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization. Food Science & Nutrition, 9(2), 1055-1062. [Link]

-

ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

-

Koehler, K., et al. (2025). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study. British Journal of Pharmacology. [Link]

-

Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

-

Functional Health Screening. (n.d.). 5MTHF. [Link]

-

Wise, S. A., et al. (2024). Development of an Improved Standard Reference Material for Folate Vitamers in Human Serum. Analytical Chemistry. [Link]

-

Al-Soud, W. A., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 120. [Link]

-

Jager, M., et al. (2023). Is the stability of folates in dried blood microsamples sufficient to perform home-sampling studies?. Analytical Methods, 15(48), 6135-6143. [Link]

Sources

- 1. DNA damage in the elderly is associated with 5-MTHF levels: a pro-oxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. longdom.org [longdom.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product1 [stacks.cdc.gov]

- 10. waters.com [waters.com]

- 11. support.waters.com [support.waters.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. lcms.cz [lcms.cz]

- 14. elementlabsolutions.com [elementlabsolutions.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of 5-methyltetrahydrofolic acid and folic acid in citrus juices using stable isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Methyltetrahydrofolic acid and folic acid measured in plasma with liquid chromatography tandem mass spectrometry: applications to folate absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stabilization of 5-Methyltetrahydrofolate (5-MTHF) Samples with Ascorbic Acid

Welcome to the technical support center for the stabilization of 5-methyltetrahydrofolate (5-MTHF) samples using ascorbic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for ensuring the integrity of this critical analyte.

Introduction to 5-MTHF Stability Challenges

5-Methyltetrahydrofolate (5-MTHF) is the primary biologically active form of folate in the human body. It plays a crucial role in the one-carbon metabolism pathway, which is essential for DNA synthesis, repair, and methylation. However, 5-MTHF is notoriously unstable, particularly in biological samples, where it is susceptible to oxidation. This degradation can lead to inaccurate quantification and misinterpretation of experimental results. The primary cause of this instability is the oxidation of the tetrahydrofolate moiety.

Ascorbic acid (Vitamin C) is widely used as an antioxidant to protect 5-MTHF from degradation during sample collection, processing, and storage. It works by readily donating electrons to quench reactive oxygen species, thereby preserving the reduced, active form of 5-MTHF. This guide will provide detailed protocols, troubleshooting tips, and answers to frequently asked questions regarding the use of ascorbic acid for 5-MTHF stabilization.

Frequently Asked Questions (FAQs)

Q1: Why is ascorbic acid necessary for 5-MTHF sample analysis?

A1: 5-MTHF is highly prone to oxidation, which converts it to inactive forms and leads to artificially low measurements. Ascorbic acid is a potent antioxidant that scavenges oxygen radicals, preventing the oxidative degradation of 5-MTHF in biological matrices like plasma and serum. Without a stabilizer, significant losses of 5-MTHF can occur within a short period, compromising the accuracy of the results.

Q2: What is the optimal concentration of ascorbic acid for stabilizing 5-MTHF in plasma or serum samples?

A2: The most commonly recommended concentration of ascorbic acid for stabilizing 5-MTHF in plasma or serum is 0.1% to 0.2% (w/v). This concentration has been shown to be effective in preventing 5-MTHF degradation for extended periods when samples are stored appropriately. It is crucial to ensure that the ascorbic acid is thoroughly mixed with the sample immediately after collection.

Q3: Can I use a different antioxidant instead of ascorbic acid?

A3: While other antioxidants like dithiothreitol (DTT) or glutathione have been investigated, ascorbic acid remains the most widely used and validated stabilizer for 5-MTHF in clinical and research settings. It is effective, readily available, and its properties are well-characterized. If you are considering an alternative, extensive validation studies would be required to ensure comparable stability and lack of interference with your analytical method.

Q4: How should I prepare the ascorbic acid solution for sample stabilization?

A4: Ascorbic acid solutions should be prepared fresh daily to ensure their potency. Dissolve crystalline ascorbic acid in deionized water to the desired concentration (e.g., 1% w/v). This stock solution can then be added to your sample collection tubes. For example, to achieve a final concentration of 0.1% in a 1 mL sample, you would add 100 µL of a 1% ascorbic acid solution.

Q5: Does the type of blood collection tube affect 5-MTHF stability?

A5: Yes, the choice of collection tube is critical. It is recommended to use tubes containing a pre-aliquoted amount of ascorbic acid solution. Alternatively, you can add the freshly prepared ascorbic acid solution to the tubes immediately before blood collection. The tube should be gently inverted several times after collection to ensure proper mixing of the blood with the anticoagulant and the ascorbic acid.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of 5-MTHF samples stabilized with ascorbic acid.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or undetectable 5-MTHF levels in all samples | 1. Inadequate or degraded ascorbic acid stabilizer.2. Improper sample handling (e.g., prolonged exposure to room temperature or light).3. Incorrect storage conditions. | 1. Prepare fresh ascorbic acid solutions daily. Verify the final concentration in the sample.2. Process samples on ice and away from direct light. Minimize the time between collection and freezing.3. Ensure samples are stored at -80°C. Avoid repeated freeze-thaw cycles. |

| High variability between replicate measurements | 1. Incomplete mixing of ascorbic acid with the sample.2. Inconsistent timing of ascorbic acid addition.3. Matrix effects in the analytical method. | 1. Gently invert the collection tube 8-10 times immediately after sample collection.2. Standardize the protocol for adding ascorbic acid to all samples.3. Perform a matrix effect validation study. Consider using a deuterated internal standard for 5-MTHF. |

| Interference with the analytical assay | 1. High concentrations of ascorbic acid may interfere with certain analytical methods (e.g., some immunoassays or enzymatic assays).2. Ascorbic acid degradation products may cause interference. | 1. Optimize the ascorbic acid concentration. A final concentration of 0.1-0.2% is generally sufficient and less likely to cause interference.2. Ensure the ascorbic acid solution is fresh. If using LC-MS/MS, monitor for potential interfering peaks. |

Experimental Protocols

Protocol 1: Preparation of Ascorbic Acid Stabilizing Solution

-

Weigh out 100 mg of crystalline L-ascorbic acid.

-

Dissolve the ascorbic acid in 10 mL of high-purity, deionized water to create a 1% (w/v) stock solution.

-

Vortex the solution until the ascorbic acid is completely dissolved.

-

This solution should be prepared fresh before each use and kept on ice.

Protocol 2: Blood Sample Collection and Stabilization

-

Label pre-chilled collection tubes (e.g., 2 mL microcentrifuge tubes).

-

Aliquot 100 µL of the freshly prepared 1% ascorbic acid solution into each tube.

-

Collect the blood sample directly into the tube containing the ascorbic acid.

-

Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing.

-

Place the tube on ice immediately.

Protocol 3: Plasma/Serum Processing and Storage

-

Centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C to separate plasma or serum.

-

Carefully aspirate the plasma or serum supernatant, avoiding the buffy coat and red blood cells.

-

Transfer the plasma or serum to a new, pre-chilled and labeled cryovial.

-

Immediately store the samples at -80°C until analysis.

Visualizing the Workflow

The following diagram illustrates the critical steps in the 5-MTHF sample handling and stabilization workflow.

Caption: Workflow for 5-MTHF Sample Stabilization and Analysis.

The diagram below illustrates the antioxidant mechanism of ascorbic acid in protecting 5-MTHF from oxidation.

Caption: Ascorbic Acid's Protective Mechanism for 5-MTHF.

References

-

Title: Stability of 5-methyltetrahydrofolic acid in human plasma and whole blood. Source: Clinical Chemistry URL: [Link]

-

Title: The role of vitamins in the prevention of neural tube defects. Source: The New England Journal of Medicine URL: [Link]

-

Title: Sample handling and storage for the quantitative analysis of 5-methyltetrahydrofolate in human plasma. Source: Analytical Biochemistry URL: [Link]

-

Title: Measurement of 5-methyltetrahydrofolate in plasma by high-performance liquid chromatography. Source: Journal of Chromatography B: Biomedical Sciences and Applications URL: [Link]

Validation & Comparative

Technical Guide: Comparative Analysis of d3 vs. 13C5 Labeled 5-MTHF Internal Standards

Executive Summary

In the quantitative analysis of 5-Methyltetrahydrofolate (5-MTHF) via LC-MS/MS, the choice of internal standard (IS) is a critical determinant of method accuracy. While deuterium-labeled (5-MTHF-d3 ) standards offer a cost-effective solution for general research, Carbon-13 labeled (5-MTHF-13C5 ) standards represent the analytical gold standard.

This guide delineates the physicochemical mechanisms making 13C5 superior for regulated clinical and pharmacokinetic applications, specifically addressing the "Deuterium Isotope Effect" in chromatography and signal cross-talk issues.

Mechanism of Action: The Isotope Effect

To make an informed choice, one must understand the physical chemistry governing how these isotopes interact with Reverse Phase Liquid Chromatography (RPLC) stationary phases.[1]

The Deuterium Effect (d3)

Deuterium (

-

Chromatographic Consequence: In RPLC, 5-MTHF-d3 often elutes earlier than the native analyte.

-

The Risk: If the retention time (RT) shift moves the IS peak out of a matrix suppression zone (e.g., phospholipids eluting from plasma) that the analyte remains in, the IS will fail to correct for ionization suppression. This leads to quantitative bias.

The Carbon-13 Advantage (13C5)

Carbon-13 (

-

Chromatographic Consequence: 5-MTHF-13C5 exhibits perfect co-elution with native 5-MTHF.

-

The Benefit: The IS experiences the exact same matrix effects and ionization environment as the analyte at every millisecond of the acquisition, ensuring near-perfect correction.

Visualizing the Separation

The following diagram illustrates the theoretical risk of RT shifting in d3 standards versus the alignment of 13C5 standards.

Figure 1: Conceptual illustration of the "Deuterium Effect." The d3 standard (Red) may elute slightly earlier, potentially escaping the matrix suppression zone that affects the native analyte (Blue). The 13C5 standard (Green) co-elutes, ensuring accurate normalization.

Critical Performance Comparison

The following data summarizes the operational differences between the two standards.

| Feature | 5-MTHF-d3 (Deuterated) | 5-MTHF-13C5 (Carbon-13) |

| Mass Shift | +3 Da (M+3) | +5 Da (M+5) |

| Retention Time | Potential shift (0.1 - 0.5% earlier) | Identical to Analyte |

| Isotopic Interference | Higher Risk. Native M+3 isotopes can bleed into IS channel. | Low Risk. M+5 is distinct from native isotopic envelope. |

| Label Stability | Moderate. Potential H-D exchange in acidic conditions if not methyl-labeled. | High. Carbon backbone is non-exchangeable. |

| Cost | Low ($) | High ( |

| Primary Use Case | High-concentration samples, basic research. | Clinical diagnostics (CDC Method), PK studies, trace analysis. |

The "Cross-Talk" Phenomenon

Folate (MW ~459) has a natural isotopic envelope. The probability of a native molecule having enough naturally occurring heavy isotopes (

-

d3 Impact: At high analyte concentrations, the "M+3" signal from the native analyte contributes to the IS channel, artificially inflating the IS area and skewing results.

-

13C5 Impact: The "M+5" mass is sufficiently far removed from the native isotopic distribution, effectively eliminating this cross-talk.

Validated Experimental Protocol (13C5 Workflow)

This protocol is adapted from CDC and NIH methodologies for serum folate analysis, optimized for stability. 5-MTHF is extremely oxidation-prone; the inclusion of antioxidants is mandatory.

Reagents

-

Internal Standard: 5-MTHF-13C5 (Glu-labeled).

-

Extraction Buffer: 1% Ascorbic Acid (w/v) + 0.1% Dithiothreitol (DTT) in aqueous ammonium acetate (pH 4.0). Note: Ascorbic acid prevents oxidation to 5-Methyl-dihydrofolate.

-

Column: Phenyl-Hexyl or C18 (e.g., Waters Acquity BEH C18), 2.1 x 100 mm, 1.7 µm.

Step-by-Step Workflow

-

Standard Preparation:

-

Dissolve 5-MTHF-13C5 in Extraction Buffer to 1 µM stock. Store at -80°C.

-

Critical: Never dissolve in pure water or organic solvent without antioxidant; degradation occurs within minutes.

-

-

Sample Processing (Solid Phase Extraction - SPE):

-

Condition: Phenyl SPE plate with Methanol then Buffer.

-

Load: Mix 150 µL Serum + 150 µL Extraction Buffer (containing IS). Load onto plate.

-

Wash: Wash with weak buffer to remove salts/proteins.

-

Elute: Elute with 1% Formic Acid in Methanol/Acetonitrile.

-

-

LC-MS/MS Parameters:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 4 minutes.

-

Transitions:

-

Native 5-MTHF: m/z 460.2 → 313.2

-

5-MTHF-13C5: m/z 465.2 → 318.2 (Note the +5 shift in both parent and fragment).

-

-

Workflow Diagram

Figure 2: Optimized LC-MS/MS workflow utilizing 13C5 internal standards. The addition of the IS in the antioxidant buffer (Green) is the critical control point for correcting recovery losses.

Conclusion & Recommendation

For drug development, clinical diagnostics, and regulatory submissions , 5-MTHF-13C5 is the mandatory choice. The elimination of retention time shifts and isotopic cross-talk outweighs the higher reagent cost by ensuring data integrity and reducing the risk of bioanalytical assay failure.

5-MTHF-d3 remains a viable alternative only for:

-

Preliminary range-finding studies.

-

Assays where matrix effects are proven to be negligible.[2]

-

High-budget constraints where accuracy tolerances are looser (>15% CV).

References

-

Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Folate Vitamers in Serum by LC-MS/MS." NHANES.

-

[Link]

-

-

Fazili, Z., et al. (2013). "A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product."[3][4] Analytical and Bioanalytical Chemistry.

-

[Link]

-

-

Wang, S., et al. (2003). "Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase.

-

[Link]

-

-

Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?

-

[Link]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stacks.cdc.gov [stacks.cdc.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

Authoritative Guide: (rac)-Calcium N5-methyltetrahydrofolate-d3 Reference Material Certification

Executive Summary: The Gold Standard for Folate Quantification

In the high-stakes arena of clinical diagnostics and bioavailability studies, (rac)-Calcium N5-methyltetrahydrofolate-d3 (d3-5-MTHF-Ca) serves as a critical Internal Standard (IS). As the primary biologically active form of folate, 5-MTHF is notoriously unstable and sensitive to oxidation. The selection of the calcium salt form over alternatives (such as glucosamine salts) and the use of deuterium labeling presents a specific set of advantages and technical considerations that this guide will rigorously evaluate.

This guide moves beyond basic product descriptions to provide a self-validating technical framework for using this reference material in LC-MS/MS workflows, ensuring compliance with ISO 17034/17025 standards.

Technical Specifications & Certification Architecture

To validate a reference material for clinical assays, one must dissect its Certificate of Analysis (CoA) with a forensic eye. The certification of (rac)-Calcium N5-methyltetrahydrofolate-d3 involves a multi-modal characterization strategy.

The "Certified" Attribute: What It Means

A "Certified Reference Material" (CRM) for this compound must meet specific metrological traceability standards.

| Parameter | Specification Target | Methodological Validation |

| Chemical Purity | ≥ 95.0% | HPLC-UV (280 nm) & 1H-NMR |

| Isotopic Purity | ≥ 98.0% atom D | High-Resolution Mass Spectrometry (HRMS) |

| Stereochemistry | Racemic (DL-mixture) | Chiral HPLC (e.g., Crownpak or HSA columns) |

| Counter-ion | Calcium (Ca²⁺) | Atomic Absorption Spectroscopy (AAS) or EDTA Titration |

| Water Content | Variable (Hydrate) | Karl Fischer Titration (Critical for net weight calculation) |

Visualization: The Certification Workflow

The following diagram illustrates the rigorous characterization pathway required to certify this material, ensuring it distinguishes between chemical impurities and isotopic interference.

Comparative Analysis: Why This Reference Material?

Selecting the right Internal Standard is a balance of stability, cost, and chromatographic performance.

Calcium Salt vs. Glucosamine Salt

The Calcium salt is the industry standard for reference materials due to its superior crystallinity compared to the amorphous Glucosamine salt (often used in supplements like Quatrefolic®).

-

Stability: The crystalline calcium lattice protects the oxidation-prone pteridine ring more effectively than the amorphous glucosamine form.

-

Handling: Calcium salts are less hygroscopic, allowing for more accurate weighing during stock solution preparation.

Deuterium (d3) vs. Carbon-13 (¹³C₅)

This is the most critical technical decision for the analyst.

| Feature | (rac)-d3-5-MTHF (Deuterated) | ¹³C₅-5-MTHF (Carbon-13) | Verdict |

| Cost | Moderate | High | d3 is Cost-Effective |

| Mass Shift | +3 Da | +5 Da | Both Sufficient to avoid crosstalk |

| Chromatography | Risk of RT Shift: Deuterium can cause slight elution shifts (Isotope Effect). | Co-elution: ¹³C co-elutes perfectly with the analyte. | d3 requires careful integration windows |

| Fragmentation | Stable label | Stable label | Equal |

Expert Insight: While ¹³C is theoretically superior due to perfect co-elution, the d3-variant is widely accepted. However, analysts must widen the retention time window slightly to account for the "Deuterium Isotope Effect," where deuterated isotopologues often elute slightly earlier than the native compound on C18 columns.

Racemic (rac) vs. (6S)-Isomer

-

The Reality: The biological active form is (6S)-5-MTHF.[1][2]

-

The Reference Material: The (rac) form contains 50% (6S) and 50% (6R).

-

Impact: In non-chiral LC-MS/MS (standard C18), both isomers usually co-elute. Since the mass spectrometer detects the specific mass transition, the presence of the (6R) isomer acts as "silent mass" unless it separates chromatographically.

-

Recommendation: For quantification, the (rac) standard is valid provided you correct for the concentration of the active isomer (divide the weighed mass by 2, or use the CoA's specific assay value for the L-isomer).

Experimental Protocols: Self-Validating Systems

Handling 5-MTHF requires strict adherence to anti-oxidation protocols. Failure to stabilize the solution is the #1 cause of assay failure.

Critical Dissolution Protocol (The "Alkaline-Antioxidant" Rule)

5-MTHF-Ca is sparingly soluble in water and unstable at neutral/acidic pH without protection.

Reagents:

-

Solvent: Deionized Water (degassed).

-

pH Adjuster: 0.1 M NaOH or Ammonia (Target pH > 8.0).

-

Antioxidant: Ascorbic Acid (1% w/v) or DTT (0.1%).

Step-by-Step Workflow:

-

Weighing: Accurately weigh the (rac)-d3-5-MTHF-Ca powder into an amber glass vial (light sensitive).

-

Antioxidant Pre-charge: Dissolve Ascorbic Acid in water before adding it to the folate.

-

Alkalinization: Adjust the solvent to pH 8.0–9.0 using NaOH. Crucial: 5-MTHF is soluble and most stable in alkaline conditions.

-

Dissolution: Add the alkaline-antioxidant solvent to the powder. Vortex gently. Do not sonicate excessively (heat promotes degradation).

-

Storage: Aliquot immediately into single-use amber tubes and freeze at -80°C. Never refreeze.

LC-MS/MS Workflow Diagram

The following diagram outlines the integration of the IS into a clinical serum analysis workflow.

Stability & Degradation Science

Understanding why the protocol exists builds trust. 5-MTHF degrades via oxidation into 5-Methyl-5,6-dihydrofolate and eventually p-Aminobenzoylglutamate (pABG) .

-

The Calcium Advantage: The ionic interaction between Ca²⁺ and the carboxylate groups of the glutamate tail stabilizes the crystal lattice, slowing oxygen penetration.

-

The Ascorbic Acid Role: It acts as a sacrificial antioxidant, consuming dissolved oxygen before it can attack the N5-position of the pteridine ring.

References

-

Centers for Disease Control and Prevention (CDC). "A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product." CDC Stacks. Available at: [Link]

-

National Institutes of Health (NIH). "Liquid Chromatography-Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum." PubMed. Available at: [Link]

-

Food and Agriculture Organization (FAO). "Calcium L-5-Methyltetrahydrofolate (L-5-MTHF-Ca) - Chemical and Technical Assessment." JECFA. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Internal Standards in HPLC: Racemic vs. Pure Isomer Selection

Abstract

In the landscape of high-performance liquid chromatography (HPLC) for quantitative analysis, the use of an internal standard (IS) is a cornerstone of robust and reliable method development.[1][2][3] An IS is a compound of known concentration added to samples to correct for variability in sample preparation, injection volume, and instrument response.[4][5] This guide provides an in-depth comparison of two common choices for internal standards when dealing with chiral molecules: racemic mixtures and pure isomers. We will explore the theoretical underpinnings, practical implications, and provide experimental data to guide researchers, scientists, and drug development professionals in making the optimal choice for their analytical needs.

The Foundational Role of Internal Standards in HPLC

The primary function of an internal standard is to improve the precision and accuracy of quantitative analysis.[2][3] By adding a fixed amount of an IS to every standard, quality control sample, and unknown sample, the quantification is based on the ratio of the analyte's response to the IS's response.[1][4] This ratiometric approach effectively compensates for variations that can occur during the analytical workflow, such as:

-

Sample Preparation Losses: During multi-step extraction or derivatization procedures, volumetric losses are probable. An IS added at the beginning of this process will experience similar losses as the analyte, preserving the accuracy of the final concentration calculation.[3][4]

-

Injection Volume Variability: While modern autosamplers are highly precise, minor variations in injection volume can still occur. The use of an IS mitigates the impact of these variations.[5]

-

Instrumental Drift: Changes in detector sensitivity or mobile phase composition over the course of an analytical run can affect peak areas. An IS co-eluting near the analyte will be subject to the same drift, ensuring consistent ratiometric measurements.

The ideal internal standard should be chemically similar to the analyte, well-resolved from other sample components, and not present in the original sample.[1][6] For chiral analyses, this leads to a critical decision: should the IS be a racemic mixture of the analyte's enantiomers, or a single, pure enantiomer?

Understanding Chirality in Chromatography

To appreciate the nuances of choosing a chiral internal standard, a brief review of chiral chromatography is essential. Enantiomers are non-superimposable mirror images of a molecule that often exhibit different pharmacological activities.[7] Chiral chromatography is a technique used to separate these enantiomers.[8][9] This separation is achieved by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP).[8][10] The CSP interacts differently with each enantiomer, leading to different retention times and, thus, their separation.[8]

Racemic vs. Pure Isomer Internal Standards: A Head-to-Head Comparison

The choice between a racemic mixture and a pure isomer as an internal standard is not merely a matter of convenience; it has significant implications for method accuracy, robustness, and regulatory compliance.

The Case for Pure Isomer Internal Standards

A pure isomer internal standard, typically a stable isotope-labeled (SIL) version of the analyte, is widely considered the "gold standard" in bioanalysis.[11] For instance, if you are quantifying the (R)-enantiomer of a drug, the ideal IS would be the stable isotope-labeled (R)-enantiomer.

Advantages:

-

Identical Chromatographic Behavior: The SIL pure isomer will co-elute with the target analyte, ensuring that both compounds experience the same matrix effects and instrument conditions at the exact same time.[11]

-

Improved Accuracy and Precision: By perfectly tracking the analyte, the pure isomer IS provides the most accurate correction for experimental variability.[11]

-

Reduced Risk of Method Failure: The close tracking minimizes the chances of failed batches due to IS response variability, a common issue in regulated bioanalysis.[12]

Disadvantages:

-

Cost and Availability: The synthesis of a pure, stable isotope-labeled enantiomer can be expensive and time-consuming.[11]

-

Potential for Isotopic Impurity: The SIL IS may contain a small amount of the unlabeled analyte, which can interfere with the quantification of low-concentration samples.[13]

The Pragmatic Approach: Racemic Internal Standards

A racemic internal standard is a 50:50 mixture of both enantiomers.[14] When used as an IS, both enantiomeric peaks will be present in the chromatogram.

Advantages:

-

Cost-Effectiveness and Availability: Racemic mixtures are generally less expensive and more readily available than pure enantiomers.

-

Simplicity in Early Development: For non-regulated research or early-stage drug discovery, a racemic IS can be a practical and efficient choice.

Disadvantages:

-

Differential Matrix Effects: If the two enantiomers of the racemic IS are chromatographically resolved, they will elute at different times. This means that neither enantiomer of the IS will perfectly co-elute with the target analyte, potentially leading to differential matrix effects and inaccurate quantification.[15]

-

Risk of Enantiomeric Conversion: In some instances, one enantiomer can convert to the other during sample processing or storage. If a racemic IS is used, this conversion can go undetected and lead to biased results.

-

Complex Data Analysis: The presence of two IS peaks requires careful integration and calculation, adding a layer of complexity to the data analysis.

Experimental Design: A Comparative Study

To illustrate the performance differences between racemic and pure isomer internal standards, a hypothetical experimental workflow is presented below.

Objective

To compare the accuracy and precision of quantifying a single enantiomer ((R)-Warfarin) using a pure isomer internal standard ((R)-Warfarin-d5) versus a racemic internal standard (rac-Warfarin-d5).

Experimental Workflow

Figure 1: Experimental workflow for comparing pure isomer vs. racemic internal standards.

Methodological Details

-

Analyte: (R)-Warfarin

-

Internal Standards:

-

Pure Isomer IS: (R)-Warfarin-d5

-

Racemic IS: rac-Warfarin-d5 ((R/S)-Warfarin-d5)

-

-

Matrix: Human Plasma

-

Sample Preparation: Protein precipitation followed by evaporation and reconstitution.

-

HPLC System: Agilent 1290 Infinity II LC System

-

Chiral Column: Chiralcel OD-H, 4.6 x 250 mm, 5 µm

-

Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)

-

Mass Spectrometer: Sciex Triple Quad 6500+

-

Detection: Multiple Reaction Monitoring (MRM)

Expected Results

The following table summarizes the anticipated performance data from this comparative study.

| Parameter | Pure Isomer IS ((R)-Warfarin-d5) | Racemic IS (rac-Warfarin-d5) | Acceptance Criteria (FDA)[16][17] |

| Calibration Curve (r²) | > 0.998 | > 0.995 | ≥ 0.99 |

| Accuracy (% Bias) | Within ± 5% | Within ± 10% | Within ± 15% (± 20% at LLOQ) |

| Precision (% CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |

| Internal Standard Response Variability (% CV) | < 10% | > 20% | Generally expected to be consistent |

Table 1: Expected performance comparison of pure isomer vs. racemic internal standards.

Discussion and Interpretation of Results

The expected data in Table 1 clearly indicates the superior performance of the pure isomer internal standard. The tighter accuracy and precision, along with lower IS response variability, demonstrate its ability to more effectively compensate for analytical variations. The racemic IS, while potentially acceptable under less stringent criteria, introduces a greater degree of uncertainty. The variability in its response is likely due to the differential chromatographic behavior of its two enantiomers, leading to inconsistent tracking of the target analyte.

Regulatory Perspective and Best Practices

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation.[18][19][20] The FDA strongly recommends the use of a stable isotope-labeled internal standard that is chemically identical to the analyte.[16] While the use of an analog IS (which would include a racemic mixture for a single enantiomer analyte) is permissible, it requires more extensive justification and validation to demonstrate its suitability.[16]

Best Practices:

-

For regulated bioanalysis (clinical trials, lot release testing): Always opt for a pure, stable isotope-labeled isomer of your target analyte as the internal standard. This will ensure the highest level of data integrity and facilitate a smoother regulatory review process.

-

For non-regulated research and development: A racemic internal standard may be a viable and cost-effective option, particularly in the early stages of discovery. However, be mindful of the potential for reduced accuracy and precision.

-

Thorough Validation is Key: Regardless of the choice of internal standard, a comprehensive method validation is crucial to demonstrate that the analytical procedure is fit for its intended purpose.[19]

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable HPLC method for chiral analysis. While a racemic internal standard can be a pragmatic choice in certain research settings, a pure isomer internal standard, particularly a stable isotope-labeled version, offers demonstrably superior performance in terms of accuracy, precision, and regulatory acceptance. As Senior Application Scientists, it is our recommendation to prioritize the use of pure isomer internal standards for all quantitative applications where data integrity is paramount.

References

-

Mason Technology. (2024, December 16). Liquid Chromatography | How to Use Internal Standards. [Link]

-

Crawford Scientific. (n.d.). Internal Standards: How Does It Work?[Link]

-

Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

-

Quora. (2021, August 23). What is the use of internal standards in HPLC?[Link]

-

Montclair State University. (n.d.). Using an Internal Standard with an HPLC. [Link]

-

ResearchGate. (2018, July 21). When do we need to use internal standard for HPLC & GC analysis?[Link]

-

RotaChrom. (2023, May 3). The Secrets to Mastering Chiral Chromatography. [Link]

-

Wikipedia. (n.d.). Chiral column chromatography. [Link]

-

News-Medical. (n.d.). Chiral Column Chromatography. [Link]

-

ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published. [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

-

Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. [Link]

-

U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. [Link]

-

Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development. [Link]

-

BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link]

-

Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

-

LCGC International. (n.d.). When Should an Internal Standard be Used?[Link]

-

SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?[Link]

Sources

- 1. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. learning.sepscience.com [learning.sepscience.com]

- 5. Using an Internal Standard with an HPLC [msuweb.montclair.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. news-medical.net [news-medical.net]

- 8. microbenotes.com [microbenotes.com]

- 9. The Secrets to Mastering Chiral Chromatography [rotachrom.com]

- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 11. biopharmaservices.com [biopharmaservices.com]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

- 13. simbecorion.com [simbecorion.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. fda.gov [fda.gov]

- 18. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]

- 19. fda.gov [fda.gov]

- 20. altabrisagroup.com [altabrisagroup.com]

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (rac)-Calcium N5-methyltetrahydrofolate-d3

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with (rac)-Calcium N5-methyltetrahydrofolate-d3. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and an understanding of its chemical properties.

Understanding the Compound: A Foundation for Safety

(rac)-Calcium N5-methyltetrahydrofolate-d3 is a deuterated form of N5-methyltetrahydrofolate, a biologically active form of folic acid.[1] The presence of deuterium atoms makes it a valuable tool as a tracer or internal standard in quantitative analyses such as NMR, GC-MS, or LC-MS.[1] While generally not classified as a hazardous substance, its handling requires adherence to good laboratory practices to minimize any potential risks associated with fine chemical powders. The primary considerations for safe handling are its potential for dust formation, its hygroscopic nature (tendency to absorb moisture from the air), and its sensitivity to light.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to prevent inadvertent exposure through inhalation, skin contact, or eye contact. The following table outlines the recommended PPE when handling (rac)-Calcium N5-methyltetrahydrofolate-d3, with explanations for each selection.

| PPE Category | Recommended Equipment | Rationale for Use |

| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from airborne powder particles that may cause irritation. |

| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact with the chemical. Gloves should be inspected before use and changed if contaminated. |

| Body Protection | A chemical-resistant lab coat or apron. | Protects clothing and skin from spills and contamination. |

| Respiratory Protection | A respirator is recommended if not working in a certified fume hood or if there is a risk of generating dust. | Minimizes the inhalation of fine powder, which can cause respiratory irritation. |

Operational Plan: From Receipt to Experimentation

A systematic approach to handling (rac)-Calcium N5-methyltetrahydrofolate-d3 from the moment it arrives in the laboratory is crucial for maintaining its integrity and ensuring user safety.

(rac)-Calcium N5-methyltetrahydrofolate-d3 is known to be sensitive to moisture and light.[2] Improper storage can lead to degradation of the compound, affecting experimental results.

Step-by-Step Storage Protocol:

-

Inspect upon Receipt: Upon arrival, visually inspect the container for any damage or signs of a compromised seal.

-

Log the Compound: Record the date of receipt on the container.

-

Controlled Environment: Store the compound in a tightly sealed container in a cool, dry, and dark place.[3] A desiccator is highly recommended to protect it from moisture.[2]

-

Inert Atmosphere (Optional but Recommended): For long-term storage or for highly sensitive experiments, consider storing the compound under an inert atmosphere, such as in a glove box with dry nitrogen or argon.[2]

Workflow for Receiving and Storing (rac)-Calcium N5-methyltetrahydrofolate-d3

Caption: Workflow for the proper receipt and storage of the compound.

The primary risk during handling is the generation of airborne dust. Therefore, all handling procedures should be designed to minimize dust formation.

Step-by-Step Handling Protocol:

-

Designated Area: Conduct all handling and weighing of the powder in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.

-

Gather Materials: Before opening the container, ensure all necessary equipment (spatulas, weigh boats, solvent vials) are clean, dry, and readily accessible.[2]

-

Minimize Exposure Time: Work efficiently to minimize the time the container is open to the atmosphere, reducing moisture absorption.[2]

-

Careful Transfer: Use a clean, dry spatula to carefully transfer the powder. Avoid scooping or pouring in a manner that creates dust clouds.

-

Immediate Sealing: Tightly reseal the main container immediately after weighing to protect the remaining compound.[2]

-

Prompt Dissolution: Transfer the weighed compound into the solvent as soon as possible to prevent moisture uptake.[2]

Disposal Plan: Responsible End-of-Life Management

Proper disposal of (rac)-Calcium N5-methyltetrahydrofolate-d3 and its containers is a critical aspect of laboratory safety and environmental responsibility.

-

Dedicated Waste Container: Collect all waste containing (rac)-Calcium N5-methyltetrahydrofolate-d3 in a dedicated, clearly labeled, and sealed container.[4] Do not mix with other chemical waste streams.[4]

-